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Compound of Interest

N-cyclopropyl-3-nitropyridin-2-
Compound Name:
amine

Cat. No.: B1349771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic
characteristics of N-cyclopropyl-3-nitropyridin-2-amine (CAS No. 290313-20-1). Due to the
limited availability of published experimental spectra for this specific compound in public
databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance
(NMR), Mass Spectrometry (MS), and Infrared (IR) data. These predictions are derived from
the analysis of structurally related compounds and established principles of spectroscopic
interpretation. This guide also includes detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for N-cyclopropyl-3-
nitropyridin-2-amine.

Table 1: Predicted *"H NMR Spectroscopic Data
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Predicted
Chemical Shift o Number of ] Coupling
Multiplicity Assignment
(5, ppm) Protons Constants (J,
Hz)
~8.4-8.6 dd 1H H-6 (Pyridine) J=~45,~15Hz
~8.2-84 dd 1H H-4 (Pyridine) J=~8.0,~1.5Hz
~6.7-6.9 dd 1H H-5 (Pyridine) J=~8.0, ~4.5 Hz
~3.0-3.2 m 1H CH (Cyclopropyl) -
CH:
~0.8-1.0 m 2H -
(Cyclopropyl)
CH:2
~0.6-0.8 m 2H -
(Cyclopropyl)
~7.5-85 brs 1H NH -

Note: Predicted values are based on the analysis of similar 2-amino-3-nitropyridine structures

and cyclopropyl moieties. The broad singlet for the NH proton may exchange with D20.

Chemical Shift (6, ppm)

13

Assignment

~158 - 162 C-2 (Pyridine, C-NH)
~150 - 154 C-6 (Pyridine)

~135 - 139 C-4 (Pyridine)

~130- 134 C-3 (Pyridine, C-NO2)
~115-119 C-5 (Pyridine)

~28 - 32 CH (Cyclopropyl)
~6-10 CHz (Cyclopropyl)

Note: These are estimated chemical shifts and can be influenced by solvent and concentration.
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Table 3: Predicted Mass Spectrometry Data (Electron
lonization - El)

m/z Predicted Fragment Relative Intensity
179 [M]*+ Moderate

162 [M - OHJ* Low

151 [M - NOJ* or [M - C2Ha]* Moderate

133 [M - NO2]* High

105 [CsH3N20]* Moderate

78 [CsHaN]* High

Note: The molecular ion at m/z 179 is expected. Fragmentation patterns are likely to involve the
loss of the nitro group (NO2) and fragments from the pyridine and cyclopropyl rings.

Table 4: Predicted FT-IR Spectroscopic Data
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Wavenumber . . . .
( 1 Vibration Type Functional Group Intensity
cm-
~3350 - 3450 N-H Stretch Secondary Amine Medium
Aromatic (Pyridine) & )
~3000 - 3100 C-H Stretch Medium-Weak
Cyclopropyl
~2850 - 2960 C-H Stretch Cyclopropyl Medium-Weak
~1600 - 1620 C=C Stretch Aromatic (Pyridine) Strong
~1570 - 1590 N-H Bend Secondary Amine Medium
N-O Asymmetric )
~1510 - 1550 Nitro Group Strong
Stretch
N-O Symmetric )
~1330- 1370 Nitro Group Strong
Stretch
~1250 - 1350 C-N Stretch Aromatic Amine Strong
C-H Out-of-plane ) o )
~800 - 850 Aromatic (Pyridine) Medium

Bend

Note: The presence of a strong N-H stretch and two strong bands for the nitro group are

expected to be key features of the IR spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for N-cyclopropyl-3-nitropyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of N-cyclopropyl-3-nitropyridin-2-amine in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de).

o Transfer the solution to a 5 mm NMR tube.
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o Ensure the sample is fully dissolved to avoid signal broadening.
e 1H NMR Acquisition:

o Instrument: A 400 MHz or higher field NMR spectrometer.

o Experiment: Standard proton NMR experiment.

o Parameters:

Pulse Program: A standard 90° pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

o Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).
e 13C NMR Acquisition:

o Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz
proton frequency).

o Experiment: Proton-decoupled carbon NMR experiment.

o Parameters:
» Pulse Program: A standard 90° pulse sequence with broadband proton decoupling.
» Spectral Width: 0 to 180 ppm.

= Acquisition Time: 1-2 seconds.
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» Relaxation Delay: 2-5 seconds.

= Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o Processing: Apply Fourier transformation with an exponential window function, phase
correction, and baseline correction. Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

e Sample Preparation:

o For Electron lonization (EI), a solid probe or direct insertion probe can be used. A small
amount of the solid sample is placed in a capillary tube.

o For Electrospray lonization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL)
in a suitable solvent such as methanol or acetonitrile.

 Instrumentation and Analysis (EI-MS):
o Instrument: A mass spectrometer equipped with an electron ionization source.
o lonization Energy: 70 eV.
o Mass Range: Scan from m/z 40 to 400.

o Inlet System: Direct insertion probe. The probe temperature should be gradually increased
to volatilize the sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of N-cyclopropyl-3-nitropyridin-2-amine with approximately 100-200 mg
of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the mixture into a pellet-forming die.
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o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

e Spectral Acquisition:
o Instrument: A Fourier-Transform Infrared Spectrometer.
o Mode: Transmission.
o Parameters:
» Spectral Range: 4000-400 cm™1,
» Resolution: 4 cm~1.
= Number of Scans: 16-32.
o Procedure:
» Acquire a background spectrum of the empty sample compartment.
» Place the KBr pellet in the sample holder and acquire the sample spectrum.

» The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the
expected structural correlations.
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» To cite this document: BenchChem. [Spectroscopic Profile of N-cyclopropyl-3-nitropyridin-2-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1349771#n-cyclopropyl-3-nitropyridin-2-amine-
spectroscopic-data-nmr-ms-ir]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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